2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment . Additionally, its unique structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2/cyclin A2 is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thienopyrimidine derivatives and azepine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as CDK2 inhibitors with varying degrees of efficacy . The unique combination of functional groups in 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H25N3O2S2 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N3O2S2/c25-18(23-11-6-1-2-7-12-23)15-28-21-22-17-10-13-27-19(17)20(26)24(21)14-16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2 |
InChI Key |
QJVPKWNFMAIRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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